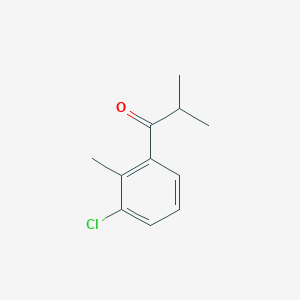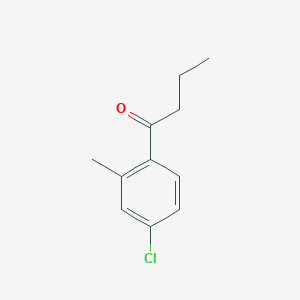
Methyl 4-oxo-4-(thiophen-2-yl)butanoate
Descripción general
Descripción
Methyl 4-oxo-4-(thiophen-2-yl)butanoate is a versatile organic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur, and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: This method involves the condensation of thiophen-2-carboxaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the desired product.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of thiophen-2-boronic acid with this compound in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryls and heteroaryls.
Industrial Production Methods: The industrial production of this compound typically involves large-scale Knoevenagel condensation reactions, optimized for high yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or aldehyde derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often facilitated by catalysts like palladium or nickel.
Major Products Formed:
Oxidation: this compound can be oxidized to form thiophene-2-carboxylic acid or its esters.
Reduction: Reduction can yield thiophene-2-methanol or thiophene-2-carbaldehyde.
Substitution: Substitution reactions can produce a variety of functionalized thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-4-(thiophen-2-yl)butanoate has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, antibacterial, and antitumor activities. This compound can be used as a building block for the synthesis of pharmaceuticals.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, conductive polymers, and other advanced materials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various organic molecules, including heterocyclic compounds and biologically active molecules.
Mecanismo De Acción
The mechanism by which Methyl 4-oxo-4-(thiophen-2-yl)butanoate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological context and the derivatives synthesized from this compound.
Comparación Con Compuestos Similares
Thiophene-2-carboxylic Acid: A closely related compound with similar applications in medicinal chemistry and organic synthesis.
Ethyl Acetoacetate: Often used as a starting material in the synthesis of thiophene derivatives.
Methyl 4-oxo-4-(phenyl)butanoate: A phenyl analog of the compound, used in similar synthetic applications.
Uniqueness: Methyl 4-oxo-4-(thiophen-2-yl)butanoate is unique due to its specific structural features, such as the presence of the thiophene ring, which imparts distinct chemical and biological properties compared to its phenyl analogs.
Propiedades
IUPAC Name |
methyl 4-oxo-4-thiophen-2-ylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-12-9(11)5-4-7(10)8-3-2-6-13-8/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQYPEWQHTZIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(4-Methoxy-benzyl)-methyl-amino]-ethanol](/img/structure/B7848201.png)









